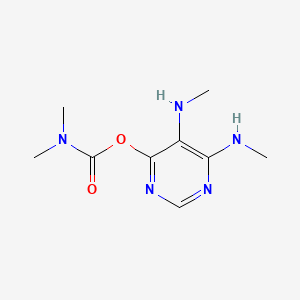
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is a chemical compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate typically involves the reaction of pyrimidine derivatives with methylamine and dimethylcarbamate. The process begins with the preparation of the pyrimidine ring, followed by the introduction of methylamino groups at the 5 and 6 positions. The final step involves the addition of the dimethylcarbamate group at the 4 position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents such as halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt the normal functioning of the nervous system in pests, making it an effective insecticide .
Comparación Con Compuestos Similares
Similar Compounds
Pirimicarb: 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate, an insecticide used to control aphids.
Carbamic acid derivatives: Various compounds with similar structures and functions.
Uniqueness
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual methylamino groups and dimethylcarbamate moiety contribute to its effectiveness as an insecticide and its potential therapeutic applications .
Propiedades
Número CAS |
76690-95-4 |
|---|---|
Fórmula molecular |
C9H15N5O2 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
[5,6-bis(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H15N5O2/c1-10-6-7(11-2)12-5-13-8(6)16-9(15)14(3)4/h5,10H,1-4H3,(H,11,12,13) |
Clave InChI |
DRAYISRCQLUELI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=CN=C1OC(=O)N(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



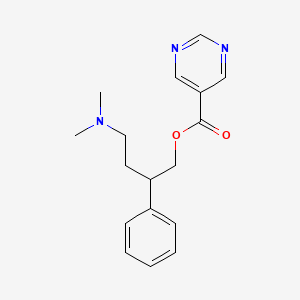
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
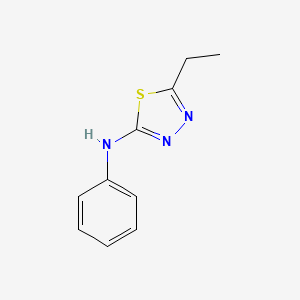
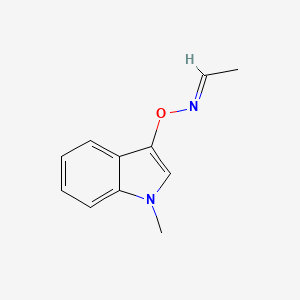

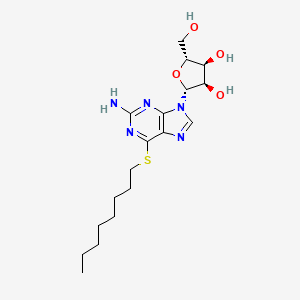
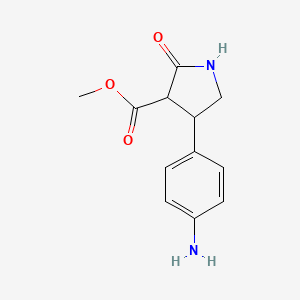
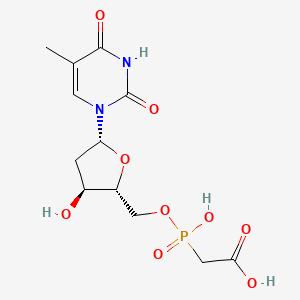

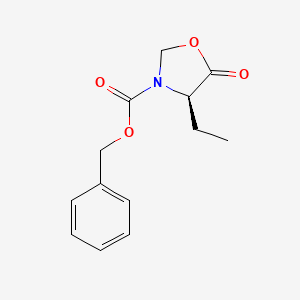
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
